Reveromycin A

Übersicht

Beschreibung

Reveromycin A is a polyketide natural product isolated from the soil bacterium Streptomyces reveromyceticus SN-593. It was first identified during a screening for antitumor compounds in the early 1990s. This compound exhibits a range of biological activities, including antifungal, anticancer, anti-bone metastasis, anti-periodontitis, and anti-osteoporosis properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Reveromycin A can be synthesized through a series of complex organic reactions. The synthesis involves the formation of a spiroacetal core structure, which is a key feature of this compound. The biosynthesis of this compound involves the use of enzymes such as dihydroxy ketone synthase and spiroacetal synthase, which facilitate the formation of the stereospecific spiroacetal structure from a stable acyclic precursor .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces reveromyceticus under optimized conditions. Factors such as aeration, agitation, carbon source, and incubation time are crucial for maximizing the yield of this compound. The optimal pH for production is around 6.5, and dissolved oxygen levels play a significant role in the synthesis of bioactive compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Reveromycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s spiroacetal structure is particularly reactive and can participate in stereospecific transformations.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the formation of the spiroacetal core. The reaction conditions often involve controlled pH levels and specific temperature ranges to ensure the desired stereochemistry.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Reveromycin A has demonstrated significant anticancer activity, particularly against osteolytic bone metastasis associated with small-cell lung cancer (SCLC). In preclinical studies, RM-A inhibited the proliferation of SCLC cells and induced apoptosis specifically in osteoclasts, which are pivotal in bone resorption and metastasis.

- Mechanism of Action : RM-A targets isoleucyl-tRNA synthetase, leading to the suppression of protein synthesis in cancer cells. This mechanism is crucial for its antitumor effects, as it disrupts the growth and survival of tumor cells while sparing normal cells .

- Case Study : In a study involving SCID mice injected with SBC-5 SCLC cells, daily administration of RM-A significantly reduced bone metastasis without affecting visceral metastasis. Histological analyses showed an increase in apoptotic osteoclasts and a decrease in their numbers in bone lesions .

Anti-Bone Metastasis Activity

This compound's ability to inhibit osteolytic bone metastasis has been extensively studied. It selectively induces apoptosis in osteoclasts, which are often activated in metastatic bone disease.

- In Vivo Studies : Research has shown that RM-A effectively ameliorates bone destruction and tumor growth in models of multiple myeloma by targeting the acidic microenvironment created by osteoclasts . The compound's efficacy is attributed to its selective action on acid-producing cells, enhancing its therapeutic potential against conditions involving excessive bone resorption .

Osteoporosis Treatment

Due to its potent anti-osteoclastic activity, this compound is being investigated as a potential treatment for osteoporosis.

- Selectivity : RM-A exhibits over 100 times greater cytotoxicity to osteoclasts compared to other cell types, making it a promising candidate for osteoporosis therapies. Its hydrophilic nature and ability to penetrate osteoclasts under acidic conditions enhance its effectiveness .

Antifungal Activity

This compound has also been evaluated for its antifungal properties. It has shown effectiveness against various fungal strains by inhibiting their growth through mechanisms similar to its anticancer actions.

- Research Findings : Studies indicate that RM-A can inhibit the proliferation of human tumor cells and has been effective against certain fungal infections . The compound's mode of action involves interference with protein synthesis in fungi, similar to its effects on cancer cells.

Periodontal Disease Treatment

Recent investigations have explored RM-A's potential in treating periodontal disease, characterized by inflammation and alveolar bone loss.

Wirkmechanismus

Reveromycin A exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase. This inhibition disrupts protein synthesis in target cells, leading to apoptosis. The compound’s three carboxyl moieties make it highly hydrophilic, allowing it to penetrate the acidic microenvironment of osteoclasts and induce cell death. This mechanism is particularly effective in preventing bone resorption and treating bone-related diseases .

Vergleich Mit ähnlichen Verbindungen

- Reveromycin B

- Monensin A

- Tautomycin

- Calyculin A

- Okadaic Acid

These compounds, like reveromycin A, exhibit diverse biological activities and are studied for their potential therapeutic applications .

Biologische Aktivität

Reveromycin A (RM-A) is a polyketide compound derived from the actinobacterium Streptomyces reveromyceticus. It has garnered significant attention due to its diverse biological activities, particularly its anticancer and antiosteoclastic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound primarily exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), which plays a crucial role in protein synthesis. This inhibition leads to apoptosis in osteoclasts and suppression of tumor cell proliferation in specific cancer types.

- Inhibition of Isoleucyl-tRNA Synthetase : this compound binds to the tRNA binding site of IleRS, effectively blocking its activity. This mechanism is particularly potent against human and yeast IleRS, with an IC50 of approximately 2-10 nM, while showing minimal effects on bacterial counterparts .

- Selective Toxicity to Osteoclasts : this compound demonstrates a high degree of selectivity for osteoclasts over other cell types. In vitro studies have shown that RM-A induces apoptosis specifically in osteoclasts while sparing osteoblasts and other progenitor cells .

- Antitumor Activity : In vivo studies indicate that this compound exhibits significant antitumor effects against hormone-dependent tumors such as ovarian and prostate cancers. However, its effectiveness varies across different cancer types, with limited activity against non-hormone-dependent tumors .

Biological Activities

This compound has been studied for various biological activities, as summarized below:

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of this compound:

- A study demonstrated that RM-A significantly inhibited osteolytic bone metastasis in a mouse model of small-cell lung cancer (SBC-5). The treatment led to a reduction in the number of osteoclasts and an increase in apoptotic cells within bone lesions, indicating its potential as a therapeutic agent against bone metastasis .

- Another investigation highlighted that this compound could effectively prevent alveolar bone loss in mice with periodontal disease. This effect was attributed to the compound's ability to induce apoptosis in osteoclasts while preserving the viability of osteoblasts .

- Furthermore, structure-activity relationship studies revealed that specific functional groups on the RM-A molecule are critical for its biological activity. Derivatives with modifications at the C5 hydroxyl and C24 carboxyl groups showed varying degrees of efficacy against isoleucyl-tRNA synthetase activity and cellular proliferation .

Case Studies

-

Osteolytic Bone Metastasis Model :

- Objective : To evaluate the effect of this compound on bone metastasis induced by SBC-5 cells.

- Methodology : Mice were treated with RM-A following the inoculation of SBC-5 cells.

- Results : Daily administration significantly reduced bone metastasis but did not affect visceral metastases. Histological analyses confirmed decreased osteoclast numbers and increased apoptotic cells in treated groups .

-

Periodontal Disease Model :

- Objective : To assess the preventive effects of RM-A on alveolar bone loss.

- Methodology : Administration of this compound to OPG knockout mice.

- Results : RM-A treatment resulted in preserved alveolar bone structure compared to untreated controls, demonstrating its potential therapeutic benefits for periodontal disease .

Eigenschaften

CAS-Nummer |

134615-37-5 |

|---|---|

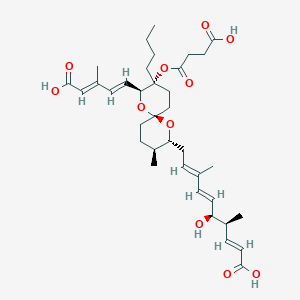

Molekularformel |

C36H52O11 |

Molekulargewicht |

660.8 g/mol |

IUPAC-Name |

(2E,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |

InChI |

InChI=1S/C36H52O11/c1-6-7-19-35(47-34(44)17-16-32(40)41)21-22-36(46-30(35)14-10-25(3)23-33(42)43)20-18-27(5)29(45-36)13-9-24(2)8-12-28(37)26(4)11-15-31(38)39/h8-12,14-15,23,26-30,37H,6-7,13,16-22H2,1-5H3,(H,38,39)(H,40,41)(H,42,43)/b12-8+,14-10+,15-11+,24-9+,25-23+/t26?,27-,28-,29+,30-,35+,36-/m0/s1 |

InChI-Schlüssel |

ZESGNAJSBDILTB-JJKMAANASA-N |

SMILES |

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |

Isomerische SMILES |

CCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H](C(C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O |

Kanonische SMILES |

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |

Aussehen |

Tan Lyophilisate |

Synonyme |

REVEROMYCIN A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Reveromycin A (RM-A) exhibits its primary effect by selectively inducing apoptosis in mature osteoclasts [, ]. This is achieved through the selective inhibition of isoleucyl-tRNA synthetase, leading to the disruption of protein synthesis within these cells [, ].

ANone: The acidic microenvironment characteristic of osteoclasts enhances the cellular permeability of RM-A []. This is attributed to the suppression of proton dissociation from the carboxylic acid moieties of RM-A, rendering the molecule less polar and facilitating its entry into osteoclasts [].

ANone: While RM-A doesn't directly inhibit the proliferation of tumor cells, studies indicate it can indirectly suppress tumor growth in multiple myeloma [, ]. This effect is attributed to its ability to reduce the number of osteoclasts in the tumor microenvironment and downregulate the expression of parathyroid hormone-related peptide by tumor cells [, ].

ANone: Research suggests that RM-A can inhibit antigen receptor-mediated antigen presentation by B lymphoma cells []. This appears to be linked to its ability to interfere with the intracellular trafficking of antigens, specifically from early endosomes to late endocytic compartments [].

ANone: this compound is characterized by the molecular formula C36H52O12 and a molecular weight of 676.78 g/mol [, ].

ANone: this compound is a polyketide featuring a unique structure that includes two terminal carboxylic groups, a spiroketal moiety, a succinate group, and a variable side chain [, ].

ANone: Currently, the provided research papers do not offer detailed insights into the material compatibility or stability of RM-A under specific conditions. Further investigation is necessary to elucidate these aspects.

ANone: Based on the provided research papers, there is no evidence suggesting that this compound possesses any inherent catalytic properties. Its primary mode of action involves binding to isoleucyl-tRNA synthetase and inhibiting its enzymatic activity, rather than catalyzing a specific chemical reaction [, ].

ANone: While the provided research papers predominantly focus on experimental investigations of RM-A, there is limited information on computational studies conducted on this molecule. Further exploration of computational approaches, such as molecular docking simulations or QSAR modeling, could offer valuable insights into its binding interactions and structure-activity relationships.

ANone: Studies on RM-A analogs, particularly those with modifications to the hemisuccinate moiety, indicate that this structural element plays a crucial role in its anti-osteoclastic activity []. For instance, Reveromycin T, lacking the hemisuccinate group, exhibits stronger anticancer activity and isoleucyl-tRNA synthetase inhibition compared to RM-A, but significantly reduced anti-osteoclastic activity []. Further research is needed to fully elucidate the SAR of RM-A and optimize its therapeutic potential.

ANone: The provided research papers primarily concentrate on the biological activity, mechanism of action, and therapeutic potential of RM-A. Consequently, they offer limited information on several other aspects, including:

ANone: The discovery of RM-A as a novel inhibitor of epidermal growth factor-dependent cell growth from Streptomyces sp. marked a significant milestone in its research []. Subsequent studies identified its unique mechanism of action involving the inhibition of isoleucyl-tRNA synthetase and its selective apoptosis-inducing activity in osteoclasts [, ]. The elucidation of its complete structure, including the absolute configuration, provided a basis for further investigation into its structure-activity relationships and therapeutic potential [, ]. The development of more efficient synthetic routes for RM-A and its analogs represents another critical milestone in advancing its preclinical and potentially clinical development [, , , , ].

ANone: The study of RM-A offers potential for cross-disciplinary research spanning various fields, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.